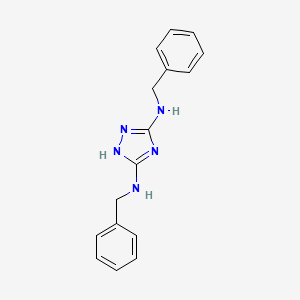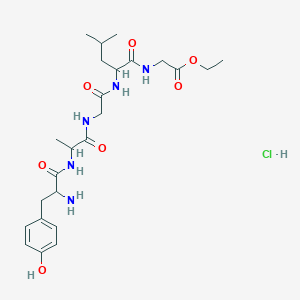![molecular formula C14H12N2S B5153571 2-[4-(methylthio)phenyl]-1H-benzimidazole](/img/structure/B5153571.png)
2-[4-(methylthio)phenyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(methylthio)phenyl]-1H-benzimidazole, also known as MTB, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
2-[4-(methylthio)phenyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-[4-(methylthio)phenyl]-1H-benzimidazole has also been found to possess antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, 2-[4-(methylthio)phenyl]-1H-benzimidazole has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(methylthio)phenyl]-1H-benzimidazole is not fully understood. However, it has been suggested that 2-[4-(methylthio)phenyl]-1H-benzimidazole exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The antiviral activity of 2-[4-(methylthio)phenyl]-1H-benzimidazole is thought to be due to its ability to inhibit viral replication. The anti-inflammatory activity of 2-[4-(methylthio)phenyl]-1H-benzimidazole is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-[4-(methylthio)phenyl]-1H-benzimidazole has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases. 2-[4-(methylthio)phenyl]-1H-benzimidazole has also been found to modulate the expression of various genes, including those involved in apoptosis and cell cycle regulation. In addition, 2-[4-(methylthio)phenyl]-1H-benzimidazole has been found to exhibit antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(methylthio)phenyl]-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biological activities, making it a versatile compound for research. However, there are also limitations to using 2-[4-(methylthio)phenyl]-1H-benzimidazole in lab experiments. Its solubility in water is limited, which can make it difficult to work with. Additionally, the exact mechanism of action of 2-[4-(methylthio)phenyl]-1H-benzimidazole is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-[4-(methylthio)phenyl]-1H-benzimidazole. One area of interest is its potential therapeutic applications for cancer and viral infections. Further studies are needed to fully understand the mechanism of action of 2-[4-(methylthio)phenyl]-1H-benzimidazole and its effects on different cell types. Additionally, the development of more efficient and cost-effective synthesis methods for 2-[4-(methylthio)phenyl]-1H-benzimidazole would be beneficial for future research.
Métodos De Síntesis
2-[4-(methylthio)phenyl]-1H-benzimidazole can be synthesized using various methods, including the reaction of o-phenylenediamine with 4-(methylthio)benzaldehyde in the presence of a catalyst. Another method involves the reaction of o-phenylenediamine with 4-(methylthio)benzoyl chloride in the presence of a base. The synthesis of 2-[4-(methylthio)phenyl]-1H-benzimidazole can also be achieved using a microwave-assisted method, which has been found to be more efficient and time-saving.
Propiedades
IUPAC Name |
2-(4-methylsulfanylphenyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLKXGCMXHKVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylsulfanylphenyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5153491.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5153506.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5153517.png)
![4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)



![5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B5153559.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153579.png)
![N-(3-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5153586.png)
![N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B5153594.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)